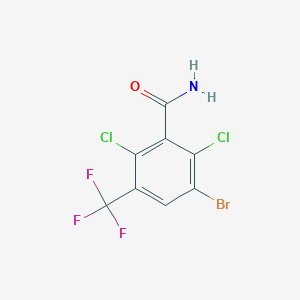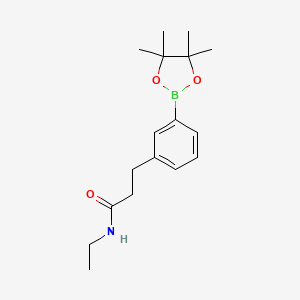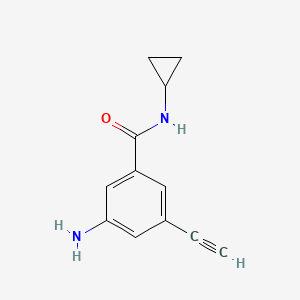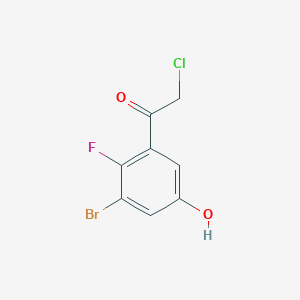![molecular formula C12H6ClNO3 B13718278 3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
3-Chloro-2-nitrodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-nitrodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6ClNO3. It is a derivative of dibenzofuran, characterized by the presence of a chlorine atom at the third position and a nitro group at the second position on the dibenzofuran ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O. This metal-free one-flask approach integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to yield the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction Reactions: The major product is 3-chloro-2-aminodibenzo[b,d]furan.
Aplicaciones Científicas De Investigación
3-Chloro-2-nitrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-nitrodibenzo[b,d]furan depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without the chlorine and nitro substituents.
3-Nitrodibenzo[b,d]furan: A similar compound with only the nitro group.
2-Chlorodibenzo[b,d]furan: A similar compound with only the chlorine atom.
Uniqueness
3-Chloro-2-nitrodibenzo[b,d]furan is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H6ClNO3 |
|---|---|
Peso molecular |
247.63 g/mol |
Nombre IUPAC |
3-chloro-2-nitrodibenzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H |
Clave InChI |
CSOGGDCOJGMXOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
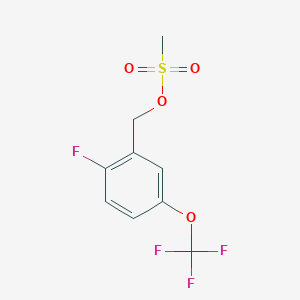
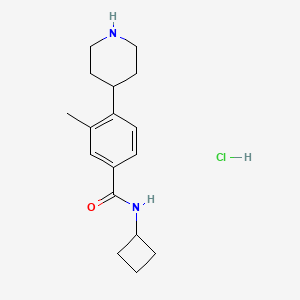
![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
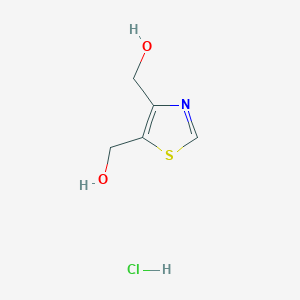
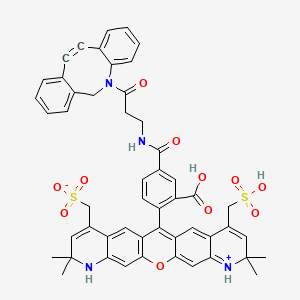
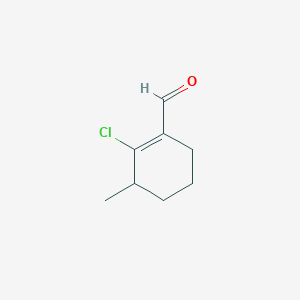
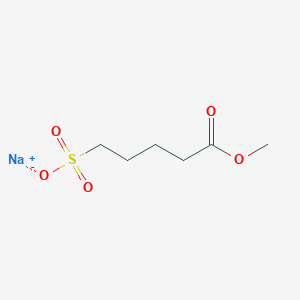

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
